2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine
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Overview
Description
2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 2, a methyl group at position 5, and a pyridin-3-yl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine typically involves the reaction of 2-chloro-5-methylpyridine with appropriate reagents to introduce the pyrimidine ring. One common method involves the cyclization of 2-chloro-5-methylpyridine with formamide and ammonium acetate under reflux conditions . Another approach includes the use of 2-chloro-5-methylpyridine as a starting material, which is then reacted with various amines and aldehydes to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: A precursor in the synthesis of 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine.
4-Chloro-5-methylpyrimidine: Another pyrimidine derivative with similar structural features.
2-Chloro-4,6-dimethylpyrimidine: A related compound with additional methyl groups on the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both pyridine and pyrimidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-chloro-5-methyl-4-pyridin-3-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQNCYVIWONQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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